5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one is a complex organic compound characterized by its unique molecular structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a tert-butyl(dimethyl)silyl group, which is often used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one typically involves multiple steps. One common method starts with the preparation of (tert-butyldimethylsilyloxy)acetaldehyde, which can act as both an aldol donor and acceptor . This intermediate is then subjected to various reaction conditions to form the final compound. The reaction conditions often include the use of specific reagents such as tert-butyldimethylsilyl chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and advanced analytical techniques ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the silyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of high-purity chemicals and materials
Mechanism of Action
The mechanism of action of 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group plays a crucial role in protecting reactive sites during chemical reactions, allowing for selective transformations. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates and products .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: A common reagent used in the synthesis of silyl-protected compounds.
2-(tert-Butyldimethylsilyl)-1,3-dithiane: Another silyl-protected compound used in organic synthesis.
Uniqueness
5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one is unique due to its specific structure, which combines a furodioxol ring with a silyl-protected group. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C15H28O5Si |
---|---|
Molecular Weight |
316.46 g/mol |
IUPAC Name |
5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one |
InChI |
InChI=1S/C15H28O5Si/c1-14(2,3)21(6,7)17-9-8-10-11(16)12-13(18-10)20-15(4,5)19-12/h10,12-13H,8-9H2,1-7H3 |
InChI Key |
TUNLWXTWBZUZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)OC(C2=O)CCO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.